"1-(3-Iodopropyl)pyrrolidine hydroiodide" chemical properties and stability
"1-(3-Iodopropyl)pyrrolidine hydroiodide" chemical properties and stability
An In-Depth Technical Guide to 1-(3-Iodopropyl)pyrrolidine hydroiodide: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Iodopropyl)pyrrolidine hydroiodide is a key organic intermediate characterized by a saturated five-membered pyrrolidine ring connected to a three-carbon iodinated alkyl chain, and it exists as a hydroiodide salt. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3][4][5] This widespread interest is due to the ring's ability to introduce a three-dimensional, sp3-hybridized character into otherwise flat molecules, which can improve interactions with biological targets.[1][5]
This guide offers a comprehensive analysis of the chemical properties, stability, and handling of 1-(3-Iodopropyl)pyrrolidine hydroiodide, providing researchers with the foundational knowledge required for its effective and safe use in synthesis and drug development workflows.
Physicochemical Properties
The fundamental properties of 1-(3-Iodopropyl)pyrrolidine hydroiodide are summarized below. These characteristics are critical for designing experiments, selecting appropriate solvents, and predicting its behavior in chemical reactions.
| Property | Value | Source |
| IUPAC Name | 1-(3-iodopropyl)pyrrolidine;hydroiodide | [6] |
| CAS Number | 2253630-12-3 | [7] |
| Molecular Formula | C₇H₁₅IN · HI or C₇H₁₆I₂N | |
| Molecular Weight | 369.02 g/mol | |
| Appearance | Typically a solid (crystalline or powder) | Inferred from safety data |
| Solubility | Soluble in polar solvents like water and alcohols | General chemical principles |
Chemical Structure and Reactivity
The reactivity of 1-(3-Iodopropyl)pyrrolidine hydroiodide is dictated by three key structural features:
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The Alkyl Iodide: The carbon-iodine (C-I) bond is relatively weak and polarized, with the iodine atom being an excellent leaving group. This makes the propyl chain highly susceptible to nucleophilic substitution reactions (SN2) . This is the primary mode of reactivity and the reason for its utility as an alkylating agent, allowing for the covalent attachment of the 3-(pyrrolidin-1-yl)propyl group to a target molecule.
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The Pyrrolidinium Ion: The nitrogen atom of the pyrrolidine ring is a tertiary amine. In the hydroiodide salt form, this nitrogen is protonated, forming a pyrrolidinium cation. To participate in reactions as a nucleophile itself or to be handled in its free base form, it requires deprotonation with a suitable base.
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The Iodide Anion: The counter-ion is iodide (I⁻), which can influence the overall reaction environment.
The principal application of this compound is to serve as an electrophile in alkylation reactions, as depicted in the following workflow.
Caption: Generalized SN2 alkylation workflow using the title compound.
Stability, Storage, and Handling
Proper storage and handling are paramount to preserving the integrity of 1-(3-Iodopropyl)pyrrolidine hydroiodide and ensuring laboratory safety.
Chemical Stability and Degradation
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Light Sensitivity: Like many organic iodides, this compound is susceptible to degradation upon exposure to light. Photodecomposition can cleave the C-I bond, leading to the formation of elemental iodine (I₂) and other degradation products. This is often visually indicated by the compound developing a yellow or brownish tint.
-
Thermal Stability: The compound is generally stable under recommended storage conditions. However, exposure to high heat should be avoided as it can accelerate decomposition.[8]
-
Oxidative Stability: The iodide moiety can be oxidized by strong oxidizing agents. Contact with such materials must be avoided.[8][9] The pyrrolidine ring itself is relatively stable to oxidation under normal conditions but can be degraded under harsh oxidative stress.[10][11]
Recommended Storage Protocols
To mitigate degradation and ensure long-term viability, the following storage conditions are essential:
-
Container: Store in a tightly sealed, opaque container to prevent light exposure and moisture ingress.
-
Atmosphere: For long-term storage or for high-purity applications, handling and storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is often advised.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8][9]
Hazard Profile and Safe Handling
1-(3-Iodopropyl)pyrrolidine hydroiodide is a hazardous chemical that requires careful handling.
GHS Hazard Classifications: [7]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat and appropriate clothing are required to prevent skin contact.[8]
Synthesis and Application
Synthetic Pathway
While multiple synthetic routes exist, a common and logical approach involves the nucleophilic substitution of a di-halogenated propane with pyrrolidine. The use of 1,3-diiodopropane is effective due to the high reactivity of the C-I bond.[12] The subsequent addition of hydroiodic acid yields the target salt.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]
- 6. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Diiodopropane | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]
